molecular formula C17H20N4O3 B7054946 N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide

N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide

Cat. No.: B7054946
M. Wt: 328.4 g/mol
InChI Key: GYYOXAYEDFTBCH-UHFFFAOYSA-N
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Description

N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide is a synthetic organic compound that features a nitroquinoline moiety linked to a piperidine ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide typically involves multiple steps. One common route starts with the nitration of quinoline to form 5-nitroquinoline. This intermediate is then subjected to a series of reactions to introduce the piperidine ring and the propanamide group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The nitroquinoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(5-nitroquinolin-6-yl)piperidin-4-ol: This compound shares the nitroquinoline and piperidine moieties but lacks the propanamide group.

    N-(5-nitroquinolin-6-yl)piperidine: Similar structure but without the propanamide group.

Uniqueness

N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide is unique due to the presence of the propanamide group, which can influence its chemical properties and biological activity. This additional functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-16(22)19-12-7-10-20(11-8-12)15-6-5-14-13(4-3-9-18-14)17(15)21(23)24/h3-6,9,12H,2,7-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYOXAYEDFTBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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